1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol
Overview
Description
“1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol”.Molecular Structure Analysis
The molecular structure of “1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol” is not available in the sources I have access to.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol”.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of “1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol”.Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with “1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol”.
Future Directions
I couldn’t find specific information on the future directions of research or applications for “1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol”.
properties
IUPAC Name |
1-anilino-3-(2,3-dimethylindol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16/h3-11,17,20,22H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJRUSOEFAOLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylindolyl)-3-(phenylamino)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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